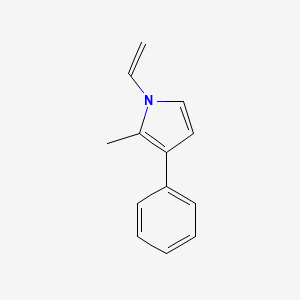

1-Ethenyl-2-methyl-3-phenyl-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

81547-88-8 |

|---|---|

Molecular Formula |

C13H13N |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

1-ethenyl-2-methyl-3-phenylpyrrole |

InChI |

InChI=1S/C13H13N/c1-3-14-10-9-13(11(14)2)12-7-5-4-6-8-12/h3-10H,1H2,2H3 |

InChI Key |

DWYYCXPUDJKVRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN1C=C)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Ethenyl 2 Methyl 3 Phenyl 1h Pyrrole Analogs

Aromaticity and Electron Distribution Effects on Pyrrole (B145914) Reactivity

Pyrrole is a five-membered aromatic heterocycle that possesses a six-π-electron system, conforming to Hückel's rule. wikipedia.orguobaghdad.edu.iq The nitrogen atom's lone pair of electrons is delocalized into the ring, which increases the electron density of the aromatic system. pearson.comlibretexts.org This makes pyrrole a π-electron excessive ring, rendering it significantly more reactive towards electrophilic aromatic substitution than benzene (B151609). uobaghdad.edu.iqpearson.com The resonance energy of pyrrole is approximately 88 kJ/mol, indicating a modest aromaticity compared to benzene (152 kJ/mol) but comparable to other heterocycles like furan (B31954) and thiophene. wikipedia.org

The electron-rich nature of the pyrrole ring means that electrophilic attack occurs more readily, typically at the C2 (α) position, as this leads to a more stable carbocation intermediate where the positive charge can be delocalized over more atoms, including the nitrogen. uobaghdad.edu.iqpearson.com

The substituents on the 1-ethenyl-2-methyl-3-phenyl-1H-pyrrole analog influence this electron distribution:

1-Ethenyl (Vinyl) Group: The nitrogen atom is directly attached to the sp²-hybridized carbon of the vinyl group. While the nitrogen lone pair is primarily involved in the ring's aromaticity, there can be some electronic communication with the vinyl π-system. Generally, N-vinyl groups can act as weak electron-withdrawing groups through resonance, slightly decreasing the nucleophilicity of the pyrrole ring compared to an N-alkyl substituted pyrrole.

2-Methyl Group: As an alkyl group, the methyl substituent is electron-donating through an inductive effect. This increases the electron density of the pyrrole ring, further activating it towards electrophilic substitution.

3-Phenyl Group: The phenyl group can exert both inductive (electron-withdrawing) and resonance effects. Depending on its orientation relative to the pyrrole ring, it can either be weakly activating or deactivating.

The combination of these substituents results in a complex electronic environment. The activating methyl group and the inherent electron-richness of the pyrrole ring are somewhat tempered by the N-ethenyl and C-phenyl groups. Changing substituents from electron-donating to electron-withdrawing can disrupt the cyclic delocalization of electrons in the pyrrole ring. rsc.org

Reactivity of the Ethenyl (Vinyl) Moiety

The ethenyl group attached to the nitrogen atom is a key site of reactivity, participating in a variety of transformations characteristic of alkenes, but with its reactivity modulated by the attached pyrrole ring.

The ethenyl group of N-vinylpyrroles can participate as a 2π component in cycloaddition reactions. These reactions are powerful tools for constructing more complex cyclic structures.

[3+2] Annulations: This type of reaction involves a three-atom component (1,3-dipole) reacting with the two atoms of the ethenyl π-bond to form a five-membered ring. N-vinylpyrroles can react with various 1,3-dipoles. For instance, visible-light-induced photocatalytic [3+2] annulation of alkenes with vinyl azides has been developed as an efficient method for synthesizing polyfunctionalized pyrroles. researchgate.net Another example involves the reaction of münchnones with alkynes, which proceeds via a 1,3-dipolar cycloaddition followed by a retro-Diels-Alder reaction to form substituted pyrroles. wikipedia.org Rhodium(II)-catalyzed reactions of cyclic nitronates with vinyl diazoacetates can proceed as a [3+3]-annulation, which differs from the more common [3+2] pathway observed with nitrones. nih.gov

[4+2] Cycloadditions (Diels-Alder Reactions): In these reactions, the ethenyl group can act as the dienophile. However, N-vinylpyrroles are generally less reactive as dienophiles compared to alkenes bearing strong electron-withdrawing groups. nih.gov The reactivity is influenced by the electronic nature of both the diene and the dienophile. libretexts.org For the reaction to proceed efficiently, the diene is typically electron-rich, and the dienophile is electron-poor. libretexts.org N-arylpyrroles have been shown to undergo Diels-Alder cycloadditions with aryne intermediates generated from diaryliodonium salts to form bridged-ring amines. nih.gov

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a viable method for creating four-membered rings. libretexts.org Organocatalytic [2+2] annulation reactions between enals and 2-vinylpyrroles have been used to synthesize cyclobutane (B1203170) derivatives. researchgate.net

The table below summarizes representative cycloaddition reactions involving vinyl-substituted heterocycles.

| Reaction Type | Reactants | Key Features | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Annulation | Vinyl Azides + Alkenes | Visible-light induced, photocatalytic, metal-free | Polyfunctionalized Pyrroles | researchgate.net |

| [4+2] Diels-Alder | N-Arylpyrroles + Benzynes | Benzyne precursor used; forms bridged rings | Bridged-Ring Amines | nih.gov |

| [2+2] Annulation | 2-Vinylpyrroles + Enals | Organocatalytic, enantioselective | Cyclobutane Derivatives | researchgate.net |

| [3+3] Annulation | Cyclic Nitronates + Vinyl Diazoacetates | Rhodium(II)-catalyzed | Bicyclic Unsaturated Nitroso Acetals | nih.gov |

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. The ethenyl group on the pyrrole can undergo cross-metathesis (CM) with other olefins to create more complex substituted vinyl groups.

N-heteroaromatic compounds can be challenging substrates for metathesis reactions as the Lewis basic nitrogen atom can coordinate to the metal center of the catalyst (e.g., Grubbs catalyst), leading to deactivation. beilstein-journals.org However, successful metathesis reactions have been reported. For example, N-sulfonyl- and N-acylpyrroles can be synthesized via ring-closing metathesis (RCM) of diallylamines, followed by in situ oxidation. organic-chemistry.org Cross-metathesis has been successfully applied to the vinyl groups on porphyrins and chlorins (which are complex pyrrole-containing macrocycles), demonstrating the viability of this reaction on pyrrolic systems with appropriate catalysts and conditions. nih.gov The choice of catalyst is crucial, with second-generation Grubbs and Hoveyda-Grubbs catalysts often showing better performance with potentially coordinating substrates. chemtube3d.comresearchgate.net

Reactivity of Substituted Phenyl and Methyl Groups on the Pyrrole Ring

The substituents on the pyrrole core also possess their own reactivity, which can be used to further functionalize the molecule.

Phenyl Group: The phenyl ring at the C3 position can undergo electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effect of the pyrrole ring substituent must be considered. The pyrrole ring is a bulky substituent, and its electronic effect (generally activating) will influence the position of substitution on the phenyl ring, typically directing incoming electrophiles to the ortho and para positions. However, steric hindrance from the adjacent methyl group at C2 may favor substitution at the para position.

Methyl Group: The methyl group at the C2 position is relatively unreactive. However, under radical conditions, it could potentially undergo hydrogen abstraction followed by functionalization. Its primary role is electronic, where it activates the pyrrole ring towards electrophilic attack. Acylation of pyrroles with existing alkyl groups is sensitive to reaction conditions and the choice of catalyst, which can influence the position of the incoming acyl group. cdnsciencepub.com

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions (e.g., Heck Reaction)

The ethenyl group is an excellent handle for transition metal-catalyzed cross-coupling reactions. These methods provide powerful ways to form new carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. In the context of this compound, the ethenyl group would act as the alkene partner, coupling with aryl or vinyl halides. This reaction allows for the extension of the vinyl group, for example, by adding an aryl substituent to it. Regioselectivity can be an issue, but conditions can often be tuned to favor α- or β-arylation of the vinyl group. acs.org There are also reports of dearomative Heck reactions where the endocyclic C=C bonds of the pyrrole ring itself participate in the reaction, leading to spirocyclic products. sioc-journal.cn

Other Cross-Coupling Reactions: While the Heck reaction is prominent, other palladium-catalyzed reactions are also relevant. N-vinyl pyrroles can be synthesized via the palladium-catalyzed coupling of pyrroles with vinyl triflates, indicating that C-N bond formation is a key step that can be achieved with transition metal catalysis. nih.gov These reactions are often stereospecific. nih.gov The vinyl group could potentially be transformed into other functional groups that are suitable for Suzuki, Stille, or Sonogashira couplings, further expanding its synthetic utility.

The table below provides an overview of selected transition metal-catalyzed reactions relevant to vinylpyrrole analogs.

| Reaction | Coupling Partners | Catalyst System (Typical) | Product | Reference |

|---|---|---|---|---|

| Heck Reaction | N-Vinylpyrrole + Aryl Halide | Pd(OAc)₂, PPh₃ | N-(Styryl)pyrrole | acs.orgsioc-journal.cn |

| N-Vinylation (Buchwald-Hartwig type) | Pyrrole + Vinyl Triflate | Pd₂(dba)₃, Ligand (e.g., DPEphos) | N-Vinylpyrrole | nih.gov |

| Dearomative Intramolecular Heck | C2-Tethered Pyrrole-Arene | Pd(dba)₂, PPh₃ | Spiropyrrolidine-oxindole | sioc-journal.cn |

Radical-Based Reaction Mechanisms in Pyrrole Functionalization

Radical reactions offer alternative pathways for the functionalization of pyrrole derivatives, often with unique selectivity compared to ionic reactions.

Radical Polymerization: The ethenyl group can undergo radical polymerization. N-vinylpyrrolidone (NVP), a related analog, is well-known to polymerize via a radical mechanism to form polyvinylpyrrolidone (B124986) (PNVP). sapub.orgmdpi.com This process involves initiation by a radical species, propagation through the addition of the radical to the vinyl monomer, and termination. researchgate.netrsc.org The polymerization of pyrrole itself can also proceed through an oxidative mechanism involving radical cations. researchgate.net

Radical Addition: Radicals can add across the double bond of the ethenyl group. For example, a photoredox-catalyzed radical cyclization can be initiated by the addition of an α-aminoalkyl radical to an alkyne, forming a vinyl radical. researchgate.net This vinyl radical can then participate in subsequent reactions like a 1,5-hydrogen atom transfer (HAT) followed by cyclization. researchgate.net

Radical Reactions on the Pyrrole Ring: The pyrrole ring itself can react with radicals. The antioxidant properties of some pyrrolic compounds are attributed to their ability to undergo hydrogen atom transfer (HAT) from the N-H group to a peroxyl radical, forming a stabilized pyrrolic radical. acs.org While the subject molecule is N-substituted, radical attack on the ring carbons is still possible. The polymerization of pyrrole often involves the formation of a radical cation, which then attacks a neutral pyrrole monomer. researchgate.net This highlights the susceptibility of the electron-rich ring to radical-initiated processes.

Mechanistic studies involving radical trapping experiments and DFT calculations are often employed to elucidate the pathways of these complex reactions. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation and Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms and provide insights into the electronic environment of each nucleus, making it a cornerstone for the structural confirmation of organic compounds like 1-Ethenyl-2-methyl-3-phenyl-1H-pyrrole.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The spectrum for this compound is expected to show distinct signals for the ethenyl, pyrrole (B145914), phenyl, and methyl protons.

The N-ethenyl (vinyl) group typically presents a characteristic AMX spin system due to the distinct chemical environments of the three vinyl protons. The proton on the carbon adjacent to the nitrogen (Hα) is expected to resonate as a doublet of doublets at a downfield position (around 6.8-7.2 ppm) due to deshielding by the nitrogen atom and coupling to the two terminal vinyl protons (Hβ-cis and Hβ-trans). These terminal protons will appear as two separate doublets of doublets at higher fields (around 5.0-5.5 ppm), with characteristic coupling constants for cis (J ≈ 8-10 Hz) and trans (J ≈ 15-17 Hz) relationships to Hα.

The pyrrole ring contains two protons at the C4 and C5 positions. These would likely appear as doublets in the region of 6.0-7.0 ppm, with their precise shifts influenced by the electronic effects of the adjacent substituents. The phenyl group protons are expected to produce a complex multiplet in the aromatic region, typically between 7.2 and 7.6 ppm. The methyl group attached to C2 of the pyrrole ring should appear as a sharp singlet, shifted slightly downfield to approximately 2.1-2.4 ppm due to the influence of the aromatic pyrrole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted data based on analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| N-CH=CH₂ (Hα) | 6.95 | dd | Jα,β-trans ≈ 15.5, Jα,β-cis ≈ 8.5 |

| N-CH=CH ₂ (Hβ-trans) | 5.30 | dd | Jα,β-trans ≈ 15.5, Jgem ≈ 1.5 |

| N-CH=CH ₂ (Hβ-cis) | 5.15 | dd | Jα,β-cis ≈ 8.5, Jgem ≈ 1.5 |

| Pyrrole H4 | 6.25 | d | J4,5 ≈ 3.0 |

| Pyrrole H5 | 6.80 | d | J4,5 ≈ 3.0 |

| Phenyl H (ortho, meta, para) | 7.20 - 7.50 | m | - |

Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, a total of 13 distinct signals are expected, corresponding to its 13 carbon atoms.

The carbons of the N-ethenyl group are anticipated around 135 ppm for the α-carbon (N-C H=) and 108 ppm for the β-carbon (=C H₂). nih.gov The four carbons of the pyrrole ring will resonate in the aromatic region (approx. 110-135 ppm), with their specific shifts dictated by the substitution pattern. The C2 and C3 carbons, being directly attached to substituents, will be shifted further downfield compared to C4 and C5. The phenyl group will show signals for the ipso, ortho, meta, and para carbons, with the ipso-carbon (attached to the pyrrole ring) appearing around 135 ppm. The methyl carbon is expected to give a signal in the aliphatic region, typically around 12-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-C H=CH₂ | 134.5 |

| N-CH=C H₂ | 108.0 |

| Pyrrole C2 | 131.0 |

| Pyrrole C3 | 124.0 |

| Pyrrole C4 | 112.0 |

| Pyrrole C5 | 120.0 |

| Phenyl C-ipso | 135.2 |

| Phenyl C-ortho | 128.8 |

| Phenyl C-meta | 128.5 |

| Phenyl C-para | 127.0 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between Hα and the two Hβ protons of the vinyl group, and between the H4 and H5 protons of the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the methyl protons at ~2.20 ppm to the methyl carbon at ~13.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of different fragments. Key expected HMBC correlations would include:

From the methyl protons to the C2 and C3 carbons of the pyrrole ring.

From the pyrrole H4 proton to carbons C2, C3, and C5.

From the vinyl Hα proton to the C5 carbon of the pyrrole ring.

From the ortho-protons of the phenyl ring to the C3 carbon of the pyrrole ring.

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Ion Characterization

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₃N, giving it a monoisotopic mass of approximately 183.1048 u. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 183.

The fragmentation of the molecular ion provides structural clues. wikipedia.orglibretexts.org Common fragmentation pathways for this molecule would likely involve the cleavage of the substituents from the pyrrole ring.

Loss of a methyl radical: A peak at m/z 168 ([M-15]⁺) would correspond to the loss of the -CH₃ group.

Loss of an ethene molecule: A retro-Diels-Alder type rearrangement could lead to the loss of the vinyl group as ethene, resulting in a peak at m/z 155 ([M-28]⁺) or loss of a vinyl radical at m/z 156 ([M-27]⁺).

Loss of the phenyl group: Cleavage of the phenyl group could result in a fragment at m/z 106 ([M-77]⁺). The stability of the aromatic pyrrole ring suggests that fragments retaining this core structure would be prominent in the spectrum.

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Ion Formula | Identity |

|---|---|---|

| 183 | [C₁₃H₁₃N]⁺˙ | Molecular Ion (M⁺˙) |

| 168 | [C₁₂H₁₀N]⁺ | [M - CH₃]⁺ |

| 156 | [C₁₁H₁₀N]⁺ | [M - C₂H₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands for its constituent groups.

C-H Stretching: Aromatic and vinyl C-H stretching vibrations are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibration of the N-vinyl C=C double bond typically appears around 1630-1650 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from both the pyrrole and phenyl rings are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the N-vinyl group within the pyrrole ring would likely be found in the 1300-1360 cm⁻¹ range.

C-H Bending: Characteristic out-of-plane (OOP) C-H bending vibrations for the vinyl group are expected in the 900-1000 cm⁻¹ range. The substitution pattern on the phenyl and pyrrole rings will also give rise to specific OOP bending bands in the 690-900 cm⁻¹ "fingerprint" region.

Table 4: Predicted IR Absorption Bands for this compound Predicted data based on analysis of structurally similar compounds. researchgate.netbibliotekanauki.plnist.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl, Pyrrole) & Vinyl |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) |

| 1640 | C=C Stretch | Vinyl |

| 1600, 1495, 1450 | C=C Stretch | Aromatic (Phenyl, Pyrrole) |

| 1340 | C-N Stretch | Pyrrole Ring |

| 960 | C-H Bend (OOP) | Vinyl (trans) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system in this compound, which includes the phenyl ring, the pyrrole ring, and the ethenyl group, is expected to give rise to strong absorptions in the UV region. scispace.com

The primary electronic transitions will be of the π → π* type. While a simple pyrrole ring absorbs around 210 nm, the conjugation with the N-vinyl and C-phenyl groups causes a bathochromic (red) shift to longer wavelengths. researchgate.net The spectrum is expected to show one or more strong absorption bands between 250 and 300 nm. The exact position and intensity of the absorption maxima (λmax) depend on the planarity of the molecule and the extent of electronic communication between the different π-systems. Solvents of different polarities may also influence the position of λmax.

Table 5: Predicted UV-Vis Absorption Data for this compound Predicted data based on analysis of structurally similar compounds. scispace.comnist.gov

| Predicted λmax (nm) | Type of Transition | Chromophore |

|---|

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

A comprehensive review of scientific databases and literature indicates that specific X-ray diffraction (XRD) data for the solid-state molecular structure of this compound has not been reported. The determination of a crystal structure through single-crystal XRD analysis is a definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete molecular characterization.

While crystallographic data exists for structurally related pyrrole derivatives, the strict focus of this article on this compound prevents the inclusion of such data. The unique combination of the ethenyl, methyl, and phenyl substituents on the pyrrole ring will dictate its specific crystal packing and molecular conformation. Without experimental XRD data, any discussion on its crystal system, space group, unit cell dimensions, and other crystallographic parameters would be speculative.

Further research involving the synthesis of a single crystal of this compound and its subsequent analysis by X-ray diffraction would be required to generate the detailed research findings and data tables pertinent to this section.

Without such dedicated studies, it is not possible to provide specific data and analysis for the following sections:

Advanced Applications in Materials Science and Organic Synthesis

Role of Pyrrole (B145914) Derivatives in Functional Material Development

Pyrrole and its derivatives are fundamental components in the creation of a wide array of functional organic materials. nih.gov These materials are notable for their applications in electronics, optics, and sensor technology. The pyrrole ring's aromaticity and the nitrogen heteroatom's electron-rich nature are key to its utility. These features facilitate the formation of π-conjugated systems, which are essential for charge transport in conductive polymers and for the light-emitting properties of organic light-emitting diodes (OLEDs).

The incorporation of substituents like the phenyl group on the pyrrole ring can significantly influence the electronic properties and solid-state morphology of the resulting materials. This, in turn, affects their performance in devices. Pyrrole derivatives are integral to the development of:

Conducting Polymers: Polypyrroles are well-known for their electrical conductivity, environmental stability, and biocompatibility.

Organic Electronics: Pyrrole-based compounds are used in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.

Sensors: The sensitivity of polypyrrole films to various analytes makes them suitable for use in chemical and biological sensors.

Electrochromic Devices: The ability of some pyrrole-based polymers to change color upon the application of an electrical potential is utilized in smart windows and displays.

The presence of a vinyl group on the nitrogen atom of 1-Ethenyl-2-methyl-3-phenyl-1H-pyrrole offers a direct route to polymerization, enabling the creation of novel functional polymers with tailored properties.

Pyrrole Derivatives as Strategic Intermediates in Complex Organic Synthesis

The pyrrole scaffold is a ubiquitous motif in a vast number of natural products and pharmaceutically active molecules. nih.gov Consequently, substituted pyrroles serve as crucial intermediates in the synthesis of these complex targets. Their utility stems from the ability to functionalize the pyrrole ring at various positions, allowing for the construction of intricate molecular architectures.

Building Blocks for Diverse Heterocyclic Systems

Pyrrole derivatives are versatile precursors for the synthesis of more complex heterocyclic systems. The pyrrole ring can be elaborated through various chemical transformations, including cycloaddition reactions and condensations, to afford fused heterocyclic structures. These larger systems are often found at the core of biologically active compounds. For instance, the fusion of a pyrrole ring with other heterocycles can lead to the formation of indolizines, pyrrolopyrimidines, and other pharmacologically relevant scaffolds. The substituents on the initial pyrrole ring, such as the methyl and phenyl groups in this compound, can direct the regioselectivity of these transformations and become integral features of the final complex molecule.

Synthesis of Densely Functionalized Compounds

The synthesis of densely functionalized pyrroles is a significant area of research in organic chemistry, as these compounds provide access to a rich diversity of molecular structures. nih.govorganic-chemistry.org Various synthetic methodologies have been developed to introduce multiple substituents onto the pyrrole core with high degrees of control. These methods often involve multi-component reactions or tandem reaction sequences that efficiently build up molecular complexity. organic-chemistry.org The resulting poly-substituted pyrroles can then be further manipulated to synthesize complex natural products and their analogs. The specific substitution pattern of this compound makes it a valuable starting material for the introduction of additional functional groups, enabling the synthesis of highly tailored and complex molecules.

Polymerization Potential of Ethenyl (Vinyl) Pyrrole Moieties in Material Science

The ethenyl (vinyl) group attached to the nitrogen atom of the pyrrole ring is a key feature that imparts significant potential for applications in materials science. This vinyl group can readily undergo polymerization through various mechanisms, including radical, cationic, and coordination polymerization, to form polyvinylpyrroles.

N-vinylpyrroles are recognized for their ability to be polymerized, leading to the formation of polymers with potentially valuable properties for practical applications, such as in semiconductor components. researchgate.net The polymerization of N-vinyl monomers can be initiated by radical initiators. diva-portal.org

The polymerization of N-vinylpyrrolidone (a related vinyl-containing lactam) is a well-established process used to produce polyvinylpyrrolidone (B124986) (PVP), a polymer with a wide range of applications. chemicalbook.com The vinyl group in these monomers is susceptible to polymerization, which can sometimes occur even without an initiator upon prolonged storage. chemicalbook.com The electropolymerization of N-substituted pyrroles is another viable method for creating polymer films on electrode surfaces. acs.orgnih.gov This technique allows for controlled film thickness and morphology. nih.gov

The presence of both a polymerizable vinyl group and a conductive pyrrole core in this compound suggests that it could be a precursor to novel functional polymers. These polymers could combine the electrical properties of polypyrrole with the processability and mechanical properties imparted by the polyvinyl backbone. The methyl and phenyl substituents would further modulate the electronic and physical properties of the resulting polymer, such as solubility and charge-carrier mobility.

Future Research Directions and Unexplored Avenues in 1 Ethenyl 2 Methyl 3 Phenyl 1h Pyrrole Chemistry

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for producing substituted pyrroles often rely on established methods like the Paal-Knorr or Hantzsch reactions. mdpi.com However, the future of chemical synthesis is increasingly geared towards "green chemistry" principles, which prioritize efficiency, safety, and environmental benignity. uctm.edu For 1-ethenyl-2-methyl-3-phenyl-1H-pyrrole, future research could focus on developing synthetic protocols that align with these principles.

Key areas for exploration include:

One-Pot, Multi-Component Reactions: Designing syntheses where multiple chemical transformations occur in a single reaction vessel can significantly reduce waste, time, and energy consumption. uctm.edumdpi.com Research into one-pot procedures for the assembly of the this compound scaffold from simple, readily available starting materials would be a significant advancement.

Catalytic Methods: The use of catalysts, particularly those based on abundant and non-toxic metals, can lead to more efficient and selective reactions. Investigating novel catalytic cycles for the formation of this pyrrole (B145914) derivative could offer advantages over stoichiometric methods.

Solvent-Free and Alternative Solvent Systems: Many traditional organic reactions utilize volatile and often hazardous solvents. Future synthetic routes for this compound should explore solvent-free conditions or the use of more environmentally friendly solvents like water or bio-derived solvents. uctm.edu

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multi-component Reactions | Increased efficiency, reduced waste, atom economy. | Identification of suitable starting materials and reaction conditions. |

| Novel Catalysis | Higher selectivity, lower energy requirements, catalytic turnover. | Development of new catalysts, understanding reaction mechanisms. |

| Green Solvents | Reduced environmental impact, improved safety. | Exploration of solvent-free reactions or use of benign solvents. |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The presence of both an ethenyl group and a phenyl-substituted pyrrole ring in this compound suggests a rich and varied reactivity profile that remains largely untapped. Future research should aim to systematically investigate the chemical behavior of this molecule, with a particular emphasis on controlling the selectivity of its reactions.

Potential areas of investigation include:

Reactions of the Ethenyl Group: The vinyl substituent is a versatile functional handle for a wide range of chemical transformations, including polymerization, cycloadditions, and various addition reactions. A thorough investigation of its reactivity in the context of the pyrrole ring could lead to the synthesis of novel polymers and complex heterocyclic systems.

Functionalization of the Pyrrole Ring: While the pyrrole core is substituted, there may be opportunities for further functionalization through electrophilic aromatic substitution or other C-H activation strategies. Understanding the directing effects of the existing substituents will be crucial for achieving regioselectivity.

Domino and Cascade Reactions: The combination of reactive sites in this compound makes it an ideal candidate for domino or cascade reactions, where a single event triggers a series of subsequent transformations to rapidly build molecular complexity. mdpi.com

Advanced Computational Modeling and Machine Learning Applications in Chemical Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. These approaches can accelerate the discovery and optimization of new molecules and reactions. For this compound, these computational tools can be applied in several ways:

Predicting Reactivity and Reaction Outcomes: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure of the molecule, providing insights into its reactivity and helping to predict the outcomes of unknown reactions. mdpi.com

Designing Novel Derivatives with Tailored Properties: By computationally screening virtual libraries of related compounds, it is possible to identify new derivatives of this compound with specific desired properties, such as enhanced biological activity or improved material characteristics. mdpi.com

Optimizing Reaction Conditions with Machine Learning: Machine learning algorithms can be trained on experimental data to predict the optimal conditions for a given chemical reaction, reducing the amount of time and resources required for empirical optimization.

| Computational Tool | Application in Research | Expected Outcome |

| Density Functional Theory (DFT) | Modeling electronic structure and reaction mechanisms. | Prediction of reactivity, selectivity, and reaction feasibility. |

| Virtual Screening | In silico evaluation of derivative libraries. | Identification of new compounds with desired properties. |

| Machine Learning | Optimization of reaction parameters. | Accelerated discovery of optimal synthetic conditions. |

Integration of this compound Scaffolds in Emerging Material Systems

The unique combination of a pyrrole heterocycle and a polymerizable ethenyl group makes this compound an attractive building block for the development of novel materials. Pyrrole-containing polymers are known for their interesting electronic and optical properties, and the specific substitution pattern of this molecule could lead to materials with unique characteristics.

Future research in this area could focus on:

Conducting Polymers: Polypyrroles are a well-known class of conducting polymers. The synthesis and characterization of polymers derived from this compound could lead to new materials for applications in electronics, sensors, and energy storage.

Organic Light-Emitting Diodes (OLEDs): The photophysical properties of pyrrole derivatives can be tuned by modifying their chemical structure. Investigating the luminescence of this compound and its derivatives could pave the way for their use as emitters in OLEDs.

Functional Coatings and Thin Films: The ability to polymerize the ethenyl group offers a straightforward method for creating thin films and coatings. These could have applications in areas such as corrosion protection, biocompatible coatings, or as functional layers in electronic devices.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1-ethenyl-2-methyl-3-phenyl-1H-pyrrole, and how do reaction conditions influence yield?

- Methodological Answer : Multi-component reactions (MCRs) involving aldehydes, amines, and ketones are commonly used. For example, four-component reactions with substituted pyrrole precursors (e.g., 1-(4-(dimethylamino)phenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone) achieve yields of 67–85% under optimized conditions (60–100°C, 2–12 h). Variations in solvent polarity (DMSO vs. ethanol) and stoichiometry significantly impact regioselectivity and yield .

- Data Contradiction : Lower yields (23–53%) are observed in multi-step syntheses involving cyclopropane intermediates or sulfonyl-protecting groups, likely due to steric hindrance or competing side reactions. Optimization via microwave-assisted synthesis or flow chemistry may resolve these issues .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar pyrrole derivatives?

- Methodological Answer :

- 1H NMR : The ethenyl group (CH₂=CH-) exhibits characteristic doublets at δ 4.8–5.2 ppm (J = 10–12 Hz), while the methyl group at C2 appears as a singlet at δ 2.2–2.5 ppm. Aromatic protons on the phenyl substituent show multiplet splitting at δ 7.2–7.8 ppm .

- 13C NMR : The C3-phenyl carbon resonates at δ 135–140 ppm, distinct from alkyl-substituted pyrroles (δ 120–125 ppm) .

- IR : A sharp C=C stretch at 1620–1640 cm⁻¹ confirms the ethenyl group, while N–H stretches (if present) are absent due to substitution at the pyrrole nitrogen .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the ethenyl group acts as an electron-rich region (HOMO localized), making it susceptible to electrophilic attack. Molecular docking studies with cytochrome P450 enzymes reveal binding affinities for metabolic stability assessments .

- Data Contradiction : Discrepancies between theoretical and experimental dipole moments (e.g., DFT-predicted vs. X-ray-derived values) may arise from crystal packing effects or solvent interactions. Hybrid functional corrections (e.g., CAM-B3LYP) improve accuracy .

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of substituted pyrrole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX refinement) determines bond angles and torsional conformations. For example, the dihedral angle between the phenyl ring and pyrrole plane in this compound is typically 15–25°, indicating partial conjugation. Disorder in crystal structures (e.g., rotational freedom of the ethenyl group) requires iterative refinement with restraints .

- Critical Analysis : SHELXL’s limitations in handling high thermal motion for flexible substituents (e.g., ethenyl groups) may necessitate complementary techniques like variable-temperature NMR or neutron diffraction .

Q. What strategies address low regioselectivity during the functionalization of this compound?

- Methodological Answer :

- Directing Groups : Introducing a sulfonyl group at N1 (e.g., 4-methylbenzenesulfonyl) directs electrophilic substitution to C5 via steric and electronic effects .

- Transition Metal Catalysis : Pd-catalyzed C–H activation at C4/C5 positions achieves cross-coupling with aryl halides. Copper(I) iodide enhances selectivity for Sonogashira reactions at the ethenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.